molecular formula C8H12N2O3S B12285303 2-Acetamido-3-(2-cyanoethylsulfanyl)propanoic acid

2-Acetamido-3-(2-cyanoethylsulfanyl)propanoic acid

Cat. No.: B12285303
M. Wt: 216.26 g/mol
InChI Key: VDKVYEUEJCNDHM-UHFFFAOYSA-N
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Description

2-Acetamido-3-(2-cyanoethylsulfanyl)propanoic acid is an organic compound with a complex structure that includes an acetamido group, a cyanoethylsulfanyl group, and a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-3-(2-cyanoethylsulfanyl)propanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-acetamido-3-mercaptopropanoic acid with 2-bromoacetonitrile under basic conditions to introduce the cyanoethylsulfanyl group. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-3-(2-cyanoethylsulfanyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The cyanoethylsulfanyl group can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, or alcohols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-Acetamido-3-(2-cyanoethylsulfanyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Acetamido-3-(2-cyanoethylsulfanyl)propanoic acid involves its interaction with specific molecular targets and pathways. The cyanoethylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the compound’s ability to undergo redox reactions may contribute to its biological effects by modulating oxidative stress and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetamido-3-(prop-2-en-1-yldisulfanyl)propanoic acid
  • 2-Acetamido-3-(3,7-dimethylocta-2,6-dienylthio)propanoic acid
  • 2-Acetamido-3-(4-hydroxyphenyl)propanoic acid ethyl ester

Uniqueness

2-Acetamido-3-(2-cyanoethylsulfanyl)propanoic acid is unique due to the presence of the cyanoethylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may have different substituents and, consequently, different properties and applications.

Properties

Molecular Formula

C8H12N2O3S

Molecular Weight

216.26 g/mol

IUPAC Name

2-acetamido-3-(2-cyanoethylsulfanyl)propanoic acid

InChI

InChI=1S/C8H12N2O3S/c1-6(11)10-7(8(12)13)5-14-4-2-3-9/h7H,2,4-5H2,1H3,(H,10,11)(H,12,13)

InChI Key

VDKVYEUEJCNDHM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CSCCC#N)C(=O)O

Origin of Product

United States

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